(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Azetidine Metabolic stability Intrinsic clearance

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone (CAS 2034429-99-5), molecular formula C12H13N5OS and molecular weight 275.33, is a synthetic heterocyclic molecule comprising a 1,2,3-triazole ring N-linked to an azetidine at the 3-position, an azetidine amide bridge, and a 2-(methylthio)pyridin-3-yl carbonyl fragment. This scaffold integrates three pharmacophoric elements that are individually well-characterized in medicinal chemistry: the 1,2,3-triazole ring as a metabolically stable amide bond bioisostere , the azetidine ring as a conformationally constrained secondary amine with distinct physicochemical properties versus larger saturated N-heterocycles , and the 2-(methylthio)pyridine moiety, for which an intramolecular S···O nonbonded interaction can enforce a bioactive conformation relevant to kinase inhibition.

Molecular Formula C12H13N5OS
Molecular Weight 275.33
CAS No. 2034429-99-5
Cat. No. B2385424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
CAS2034429-99-5
Molecular FormulaC12H13N5OS
Molecular Weight275.33
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3
InChIKeyYRJFFOLGRACBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone (CAS 2034429-99-5): Structural Baseline and Pharmacophore Context


The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone (CAS 2034429-99-5), molecular formula C12H13N5OS and molecular weight 275.33, is a synthetic heterocyclic molecule comprising a 1,2,3-triazole ring N-linked to an azetidine at the 3-position, an azetidine amide bridge, and a 2-(methylthio)pyridin-3-yl carbonyl fragment [1]. This scaffold integrates three pharmacophoric elements that are individually well-characterized in medicinal chemistry: the 1,2,3-triazole ring as a metabolically stable amide bond bioisostere [2], the azetidine ring as a conformationally constrained secondary amine with distinct physicochemical properties versus larger saturated N-heterocycles [3], and the 2-(methylthio)pyridine moiety, for which an intramolecular S···O nonbonded interaction can enforce a bioactive conformation relevant to kinase inhibition [4].

Why In-Class Substitution of CAS 2034429-99-5 Fails: Fragment-Specific Contributions to Selectivity and ADME Profiles


This compound cannot be trivially substituted by close analogs—such as those replacing the azetidine with piperidine or pyrrolidine, or swapping the 2-(methylthio)pyridine for a simple phenyl or trifluoromethylphenyl group—without substantially altering its drug metabolism and pharmacokinetic (DMPK) profile, target selectivity, and synthetic tractability. The azetidine ring, owing to its increased ring strain, exhibits a lower conjugate-acid pKa (~11.29) compared to pyrrolidine (~11.27) and piperidine (~11.22) while also demonstrating lower intrinsic microsomal clearance than piperidine in matched molecular contexts [1][2]. The 1,2,3-triazole linker, when acting as an amide bond bioisostere, confers greater resistance to phase I metabolic hydrolysis than the corresponding amide in rat liver microsomes [3]. The 2-(methylthio)pyridine fragment enables an intramolecular S···O nonbonded interaction that pre-organizes the carbonyl orientation, a conformational feature critical for VEGFR2 (KDR) kinase inhibition (IC50 = 26 nM for a related 4-pyridylmethylthio derivative) that is absent in non-sulfur or regioisomeric pyridine analogs [4]. These fragment-level contributions are not additive in a simple linear sense; thus, exchanging individual modules with common bioisosteres or ring homologs may yield unpredictable losses in metabolic stability, conformational pre-organization, or kinase selectivity.

Quantitative Differentiation Evidence for CAS 2034429-99-5: Comparative Physicochemical, Metabolic, and Conformational Datasets


Azetidine vs. Piperidine: Lower Intrinsic Clearance in Matched DGAT2 Inhibitor Context

In a published DGAT2 inhibitor optimization program, replacement of the piperidine ring (compound 1) with an azetidine ring (compound 2) resulted in demonstrably lower intrinsic clearance in human liver microsomes, directly attributable to reduced susceptibility to ring oxidation [1]. This head-to-head comparison, although not conducted on the target compound itself, establishes a class-level principle: the azetidine ring's smaller size and distinct electronic properties reduce CYP-mediated oxidative metabolism relative to piperidine. This inference directly supports the selection of azetidine-containing CAS 2034429-99-5 over piperidine-containing analogs (e.g., compounds where the azetidine is replaced by a pyrrolidine or piperidine ring) when metabolic stability is a critical procurement criterion. Caution is warranted: azetidine ring scission via α-carbon oxidation remains a potential bioactivation liability that requires case-by-case evaluation [1].

Azetidine Metabolic stability Intrinsic clearance DGAT2 Drug metabolism

1,2,3-Triazole as Amide Bioisostere: Enhanced Phase I Metabolic Stability in Rat Liver Microsomes

A direct comparative study of 1,2,3-triazole versus amide linkers in dopamine D4 receptor (D4R) ligands demonstrated that triazole substitutions enhanced compound stability relative to the corresponding amides when evaluated in rat liver microsomes; amide ligands were more metabolically unstable in the same assay [1]. This provides a class-level basis for expecting improved metabolic stability for compounds incorporating the 1,2,3-triazole moiety, such as CAS 2034429-99-5, over amide-containing analogs (e.g., compounds where the triazole-azetidine linkage is replaced by a simple amide bond). Notably, an independent study in cystic fibrosis transmembrane conductance regulator (CFTR) modulator contexts found that triazoles displayed decreased metabolic stability in human microsomes relative to analogous amides [2], indicating species- and scaffold-dependent variability. This conflicting dataset underscores that the triazole advantage is not universal and must be empirically verified for the specific chemotype of CAS 2034429-99-5. Four triazole-containing D4R compounds (17 and 18) demonstrated desirable plasma half-life and brain exposure in rat PK studies, translating the in vitro stability advantage to in vivo parameters [1].

1,2,3-Triazole Amide bioisostere Metabolic stability Microsomes D4 receptor

2-(Methylthio)pyridine S···O Intramolecular Interaction: Conformational Pre-Organization for Kinase Binding

X-ray crystallographic and ab initio molecular orbital calculations on 4-pyridylmethylthio derivatives revealed that a nonbonded intramolecular interaction between the sulfur atom and the carbonyl oxygen enforces a specific conformation essential for VEGFR2 (KDR) tyrosine kinase inhibition [1]. Compound 1 in that series exhibited an IC50 of 26 nM against KDR, equipotent to the reference inhibitors PTK787 and AAL993 [1]. This conformational constraint is a direct function of the methylthio substituent: the non-active analog 9, which lacks the productive S···O interaction, lost inhibitory activity, confirming the structural requirement [1]. CAS 2034429-99-5 bears the 2-(methylthio)pyridin-3-yl carbonyl fragment, which is geometrically poised to support an analogous S···O nonbonded interaction. This provides a structural rationale for selecting CAS 2034429-99-5 over analogs where the methylthio group is absent (e.g., 2-chloro, 2-fluoro, or 2-unsubstituted pyridine variants) or repositioned (e.g., 4-methylthio or 5-methylthio regioisomers), as those substitutions cannot recapitulate the same intramolecular conformational locking.

Methylthio pyridine Conformational analysis KDR/VEGFR2 Intramolecular interaction Kinase inhibitor

Azetidine vs. Piperidine: Physicochemical Property Differentiation (pKa and LogP) for Rational ADME Optimization

A systematic comparative study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives established that ring size significantly modulates both pKa and LogP, with conformational preferences further influencing these parameters [1]. Azetidine exhibits a conjugate-acid pKa of approximately 11.29, compared to pyrrolidine (~11.27) and piperidine (~11.22), reflecting its increased ring strain and reduced basicity [2]. In matched molecular contexts, the azetidine ring's lower LogP (higher hydrophilicity) relative to piperidine can yield improved aqueous solubility profiles, as documented for aryloxyazetidine replacements of biaryl substituents in triazole-containing oxytocin antagonists [3]. These systematic datasets support the selection of azetidine-containing CAS 2034429-99-5 over piperidine- or pyrrolidine-containing analogs when lower lipophilicity and potentially higher aqueous solubility are desired physicochemical attributes. The magnitude of LogP reduction is scaffold-dependent; precise values for CAS 2034429-99-5 have not been experimentally determined.

Azetidine Piperidine pKa LogP Physicochemical properties ADME

Recommended Application Scenarios for CAS 2034429-99-5 Grounded in Comparative Evidence


Kinase Inhibitor Screening Libraries Targeting VEGFR2 (KDR) or Related Tyrosine Kinases

The 2-(methylthio)pyridin-3-yl carbonyl fragment in CAS 2034429-99-5 is structurally predisposed to engage in an intramolecular S···O nonbonded interaction that pre-organizes the carbonyl into a conformation favorable for VEGFR2 (KDR) kinase inhibition, as established by X-ray crystallography and ab initio MO calculations on 4-pyridylmethylthio analogs (reference compound 1: KDR IC50 = 26 nM) [1]. This conformational feature distinguishes CAS 2034429-99-5 from analogs lacking the methylthio group or bearing it at alternative pyridine positions (e.g., 3-methylthio, 5-methylthio), which cannot form the same productive S···O interaction and are predicted to exhibit reduced or absent kinase binding. Procurement of CAS 2034429-99-5 for VEGFR2-focused or broader tyrosine kinase inhibitor screening panels is therefore mechanistically justified over regioisomeric or des-methylthio pyridine analogs.

ADME Optimization Programs Prioritizing Reduced Intrinsic Microsomal Clearance

The azetidine ring in CAS 2034429-99-5 offers class-level evidence of lower intrinsic microsomal clearance compared to piperidine-containing analogs, as demonstrated in a DGAT2 inhibitor series where azetidine 2 showed reduced clearance versus piperidine 1 in human liver microsomes [2]. This advantage, combined with the 1,2,3-triazole moiety's documented ability to enhance metabolic stability over amide bonds in rat liver microsomes (as shown for D4R ligands) [3], makes CAS 2034429-99-5 a structurally rational candidate for lead series where metabolic soft spots associated with piperidine oxidation or amide hydrolysis need to be mitigated. However, the potential for CYP-mediated azetidine α-carbon oxidation and ring scission, documented for certain azetidine-containing compounds [2], necessitates prospective metabolite identification studies. The compound is best deployed in early-stage ADME screening cascades where comparative intrinsic clearance data across azetidine, pyrrolidine, and piperidine matched molecular pairs are being generated.

Click Chemistry-Derived Compound Collections for Structure-Activity Relationship (SAR) Expansion

The 1,2,3-triazole moiety in CAS 2034429-99-5 is typically installed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry'), a modular, high-yielding synthetic strategy that facilitates the rapid generation of structurally diverse analog libraries [4]. This synthetic accessibility contrasts with amide-linked analogs requiring more complex coupling conditions and offers practical advantages in parallel synthesis and combinatorial library production. For procurement decisions in medicinal chemistry groups building triazole-containing screening decks, CAS 2034429-99-5 serves as a core scaffold from which systematic variation of the azide and alkyne coupling partners can yield dozens of analogs with predictable regiochemistry (1,4-disubstituted 1,2,3-triazole), a feature less readily achieved with amide, ester, or ether-linked chemotypes.

Physicochemical Property Optimization: Lipophilicity Reduction and Solubility Enhancement

The systematically lower LogP of azetidine-containing compounds relative to their piperidine counterparts, documented across multiple chemotypes including fluorinated saturated heterocyclic amine series [5] and triazole-containing oxytocin antagonists [6], positions CAS 2034429-99-5 as a favorable starting point for lead series requiring reduced lipophilicity. In the oxytocin antagonist program, replacement of a biaryl substituent with an aryloxyazetidine improved aqueous solubility significantly [6]. For procurement in physicochemical property screening cascades, CAS 2034429-99-5 is a structurally appropriate choice for exploring the impact of the azetidine-triazole-pyridine scaffold on LogD, thermodynamic solubility, and permeability compared to higher-LogP piperidine or pyrrolidine analogs.

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.